molecular formula C21H28N6O2 B2498909 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-56-2

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2498909
CAS No.: 878429-56-2
M. Wt: 396.495
InChI Key: HMCQFAWIWBZYBG-UHFFFAOYSA-N
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Description

The compound 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by a piperazine ring substituted with a 2,5-dimethylbenzyl group at the N-4 position. The purine core features ethyl and methyl substituents at the 7- and 3-positions, respectively.

Properties

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-5-27-17-18(24(4)21(29)23-19(17)28)22-20(27)26-10-8-25(9-11-26)13-16-12-14(2)6-7-15(16)3/h6-7,12H,5,8-11,13H2,1-4H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCQFAWIWBZYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC(=C4)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 878429-56-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a piperazine moiety and a purine base, which are known to influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N6O2, with a molecular weight of approximately 396.495 g/mol. Its structure features a piperazine ring substituted with a dimethylbenzyl group and an ethyl group on the purine core. This structural complexity may contribute to its diverse biological effects.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Antitumor Activity

Studies have indicated that derivatives of purine compounds can exhibit significant antitumor activity. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Neuropharmacological Effects

Piperazine derivatives are frequently investigated for their neuropharmacological properties. Compounds similar to this compound have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, making such compounds potential candidates for the treatment of mood disorders .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been explored. Some studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Antitumor Efficacy : A study evaluating a series of purine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong growth inhibition .
  • Neuropharmacological Assessment : In animal models, piperazine derivatives were tested for their effects on anxiety-like behavior. Results showed that administration led to significant reductions in anxiety levels compared to control groups, supporting the hypothesis of their potential use in treating anxiety disorders .
  • Antimicrobial Testing : A recent investigation into the antimicrobial activity of piperazine-based compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria. The tested compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis; inhibits proliferation
NeuropharmacologicalPotential anxiolytic effects; interacts with serotonin receptors
AntimicrobialInhibits growth of bacteria; disrupts cell membranes

Comparison with Similar Compounds

Table 1: Substituent Effects on Purine Core

Compound 7-Substituent 3-Substituent Piperazine Modification
Target Compound Ethyl Methyl 2,5-Dimethylbenzyl
Compound 3-Methylbutyl Methyl 2-Furoyl
Compound Ethyl - 4-(Aminomethyl)benzyl
Compound 3-Phenylpropyl Methyl 4-Ethylpiperazin-1-ylmethyl

Piperazine Functionalization

The piperazine ring’s substitution pattern critically influences pharmacological properties:

  • 2-Furoyl Group () : The electron-withdrawing furoyl moiety may reduce basicity of the piperazine nitrogen, altering pharmacokinetic profiles .
  • 4-Ethylpiperazin-1-ylmethyl () : The ethyl group increases hydrophobicity but lacks the aromatic interactions afforded by benzyl derivatives .

Table 2: Spectral Data for Reference Compounds

Compound (Source) Key Spectral Features
Quinoline Derivative IR: 1620, 1681, 1720 cm⁻¹ (C=O); ¹H NMR: δ 3.33–3.73 (piperazine)
Indol Derivative ¹H NMR: δ 2.13, 2.22 (CH3); ¹³C NMR: δ 21.8–189.7 ppm (aromatic/ketone carbons)
Purine Dione ¹H NMR: δ ~3.33–4.11 (piperazine/alkyl); consistent with target compound’s backbone

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